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Compound of Interest

Compound Name: (2,2-Dimethylpropyl)cyclohexane

Cat. No.: B14698781 Get Quote

For researchers, scientists, and professionals in drug development, accurate identification and

characterization of chemical compounds are paramount. This guide provides a comparative

analysis of the expected spectroscopic data for (2,2-Dimethylpropyl)cyclohexane against

publicly available information in prominent databases. Due to the limited availability of specific

experimental spectra for this compound in free public databases, this guide leverages data

from analogous compounds and established spectroscopic principles to offer a predictive

overview.

(2,2-Dimethylpropyl)cyclohexane, with the chemical formula C₁₁H₂₂, is a saturated

hydrocarbon.[1][2] Its structure, consisting of a cyclohexane ring substituted with a neopentyl

group, dictates its characteristic spectroscopic features. This guide cross-references expected

data with information from major databases like the NIST WebBook and PubChem, and

provides generalized experimental protocols for acquiring such data.

Comparison of Spectroscopic Data
While specific experimental spectra for (2,2-Dimethylpropyl)cyclohexane are not readily

available in free public databases like the Spectral Database for Organic Compounds (SDBS),

we can predict the expected key spectral features based on the analysis of similar compounds

and general principles of spectroscopy. The following tables summarize the predicted data and

provide a comparison with known database entries, which primarily offer basic chemical

information.
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Mass Spectrometry (MS) Data
Predicted Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), alkanes

typically undergo fragmentation through the cleavage of C-C bonds. For (2,2-
Dimethylpropyl)cyclohexane, the molecular ion peak (M⁺) is expected at m/z 154,

corresponding to its molecular weight.[1][2] However, this peak may be weak due to the

branched nature of the molecule, which promotes fragmentation. Key fragments would likely

arise from the loss of the bulky neopentyl group or parts of it.

Database Molecular Weight
Predicted Key

Fragments (m/z)
Notes

NIST WebBook 154.2924[1][2]
Data not available in

the free database.

The NIST/TRC Web

Thermo Tables, a

subscription service,

may contain

experimental data.

PubChem 154.29 g/mol [3] Data not available.

Provides basic

properties and

identifiers.

Prediction 154

97 (loss of C₄H₉), 83

(cyclohexyl cation), 57

(tert-butyl cation)

The fragmentation

pattern is predicted

based on the stability

of the resulting

carbocations. The tert-

butyl cation (m/z 57) is

expected to be a

prominent peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H and ¹³C Chemical Shifts: The ¹H NMR spectrum is expected to show signals in the

aliphatic region (typically 0.8-2.0 ppm). The nine protons of the tert-butyl group should appear

as a sharp singlet, being chemically equivalent. The protons on the cyclohexane ring and the

methylene bridge will exhibit more complex splitting patterns. The ¹³C NMR spectrum will show

distinct signals for the different carbon environments in the molecule.
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¹H NMR Predicted Data

Proton Environment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

(CH₃)₃C- ~0.9 Singlet 9H

-CH₂- ~1.2 Doublet 2H

Cyclohexane-CH- ~1.5-1.8 Multiplet 1H

Cyclohexane-CH₂- ~1.0-1.8 Multiplets 10H

¹³C NMR Predicted Data

Carbon Environment Predicted Chemical Shift (ppm)

(CH₃)₃C- ~30

(CH₃)₃C- ~30

-CH₂- ~40-50

Cyclohexane Carbons ~25-45

Infrared (IR) Spectroscopy Data
Predicted Vibrational Frequencies: The IR spectrum of an alkane is typically characterized by

C-H stretching and bending vibrations. Strong absorptions are expected just below 3000 cm⁻¹

corresponding to sp³ C-H stretching.

Vibrational Mode
Predicted Frequency Range

(cm⁻¹)
Intensity

C-H Stretch (sp³) 2850-2960 Strong

C-H Bend (Methylene) 1450-1470 Medium

C-H Bend (Methyl) 1370-1380 and ~1450 Medium

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14698781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for compound characterization. Below are

generalized experimental protocols for the key spectroscopic techniques discussed.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g.,

hexane or dichloromethane).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical spectral width: 0-12 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical spectral width: 0-220 ppm.

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline

correction). Integrate the ¹H NMR signals and determine the chemical shifts and

multiplicities. Analyze the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
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Spectral range: 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Workflow for Spectroscopic Data Cross-Referencing
The process of cross-referencing spectroscopic data involves a systematic workflow to ensure

comprehensive analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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